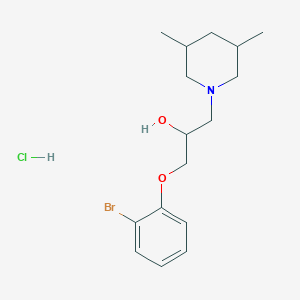
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO2 and its molecular weight is 378.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, pharmacological effects, and therapeutic potentials based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a bromophenoxy group and a piperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and receptors in the body. Notably, compounds with similar structures have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II) .
Enzyme Inhibition
Research indicates that bromophenol derivatives exhibit significant inhibitory effects on AChE and carbonic anhydrases. For instance, bromophenol compounds have demonstrated Ki values ranging from 2.53 nM to 25.67 nM against hCA I and from 1.63 nM to 15.05 nM against hCA II . This inhibition is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacological Effects
This compound has been studied for several pharmacological effects:
1. Neuroprotective Effects
The compound's ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission, which could be beneficial in neurodegenerative conditions characterized by cholinergic deficits .
2. Antibacterial Activity
Research has highlighted the antibacterial properties of bromophenol derivatives against strains such as Staphylococcus aureus and MRSA. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, with some exhibiting low MIC values comparable to established antibiotics .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1-(2-Bromophenoxy)-... | 35 | S. epidermidis |
| Ampicillin | 10 | S. aureus |
| Tobramycin | 25 | P. aeruginosa |
Case Studies
Several studies have investigated the biological activity of related compounds:
Case Study 1: Neuroprotective Potential
A study assessed the neuroprotective effects of similar bromophenols in animal models of Alzheimer's disease, demonstrating improved cognitive function associated with AChE inhibition .
Case Study 2: Antibacterial Efficacy
In vitro studies evaluated the antibacterial efficacy of bromophenol derivatives against MRSA, revealing that certain derivatives had therapeutic indices indicating low toxicity while effectively inhibiting bacterial growth .
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRGMMTWLXUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2Br)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














